molecular formula C21H23N5O6 B12071820 [(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate

[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate

Cat. No.: B12071820
M. Wt: 441.4 g/mol
InChI Key: ZDOJLIJUPSQFOK-UHFFFAOYSA-N
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Description

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine is a synthetic nucleoside analog. It is a derivative of guanosine, where the hydroxyl group at the 5’ position is replaced with a benzoyl group, and the amino group at the N2 position is substituted with an isobutyryl group. This compound is of significant interest in the biomedical field due to its potential antiviral properties, particularly against RNA viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine typically involves multiple steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the guanosine are protected using benzoyl chloride to form 5’-O-benzoylguanosine.

    Deoxygenation: The 2’-hydroxyl group is then selectively deoxygenated to form 2’-deoxyguanosine.

    Isobutyrylation: The amino group at the N2 position is protected using isobutyryl chloride to yield 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine.

Industrial Production Methods

In an industrial setting, the production of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine undergoes various chemical reactions, including:

    Hydrolysis: The benzoyl and isobutyryl protecting groups can be removed under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Substitution: The benzoyl and isobutyryl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophilic reagents like ammonia or amines.

Major Products Formed

    Hydrolysis: Removal of benzoyl and isobutyryl groups to yield 2’-deoxyguanosine.

    Oxidation: Formation of oxidized derivatives of the nucleoside.

    Substitution: Formation of substituted nucleoside derivatives.

Scientific Research Applications

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: Studied for its potential antiviral properties, particularly against RNA viruses.

    Medicine: Investigated for its potential use in antiviral therapies.

    Industry: Used in the production of nucleic acid-based therapeutics and diagnostics.

Mechanism of Action

The mechanism of action of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral RNA polymerase, disrupting the synthesis of viral RNA and thereby impeding the replication process.

Comparison with Similar Compounds

Similar Compounds

    5’-O-Benzoyl-2’-deoxyguanosine: Similar structure but lacks the isobutyryl group at the N2 position.

    2’-Deoxy-N2-isobutyrylguanosine: Similar structure but lacks the benzoyl group at the 5’ position.

    5’-O-Benzoylguanosine: Contains the benzoyl group at the 5’ position but retains the hydroxyl group at the 2’ position.

Uniqueness

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine is unique due to the presence of both benzoyl and isobutyryl protecting groups, which enhance its stability and specificity in antiviral applications. This dual protection also allows for selective deprotection and functionalization, making it a versatile compound in nucleoside chemistry.

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

[3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(27)14(32-15)9-31-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)

InChI Key

ZDOJLIJUPSQFOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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